

A Comparative Analysis of Metaxalone and Chlorzoxazone for Musculoskeletal Pain

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Compound of Interest

Compound Name: **Metaxalone**

Cat. No.: **B1676338**

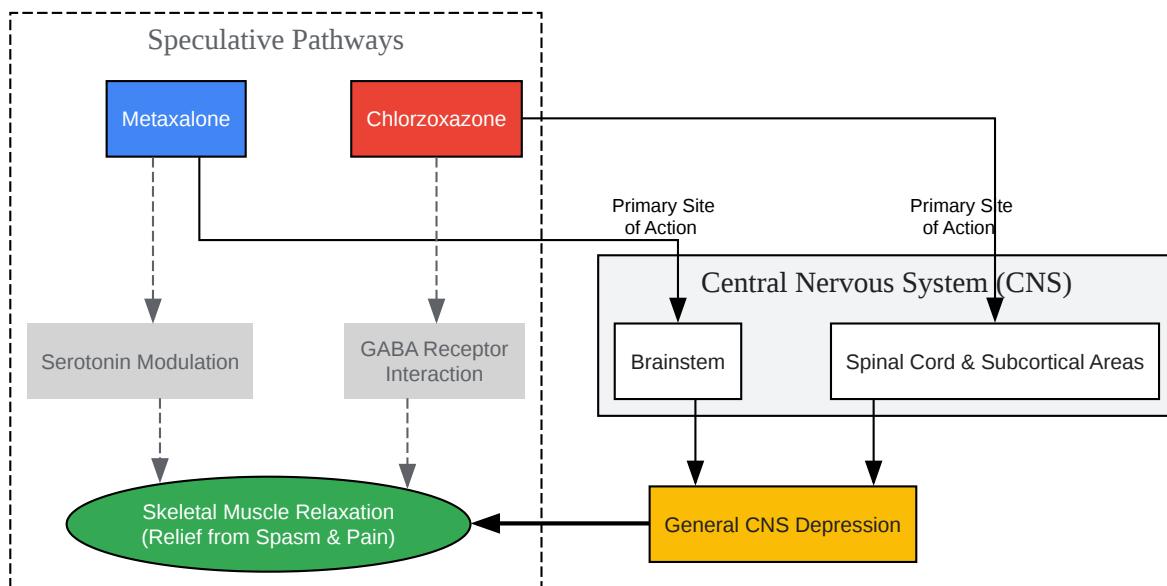
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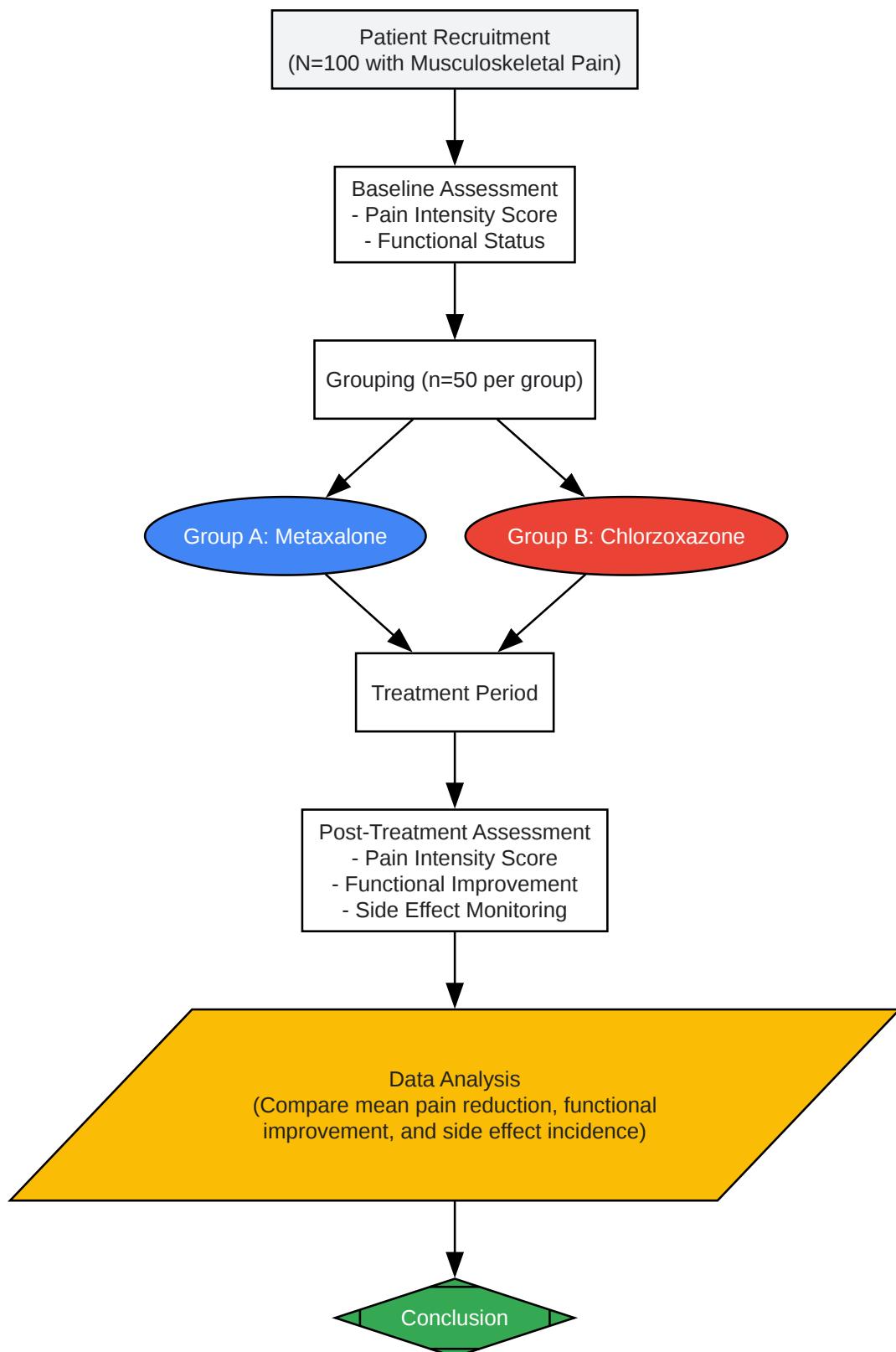
This guide provides an objective comparison of the performance, mechanisms of action, and safety profiles of two centrally acting skeletal muscle relaxants, **Metaxalone** and Chlorzoxazone, for the treatment of musculoskeletal pain. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.

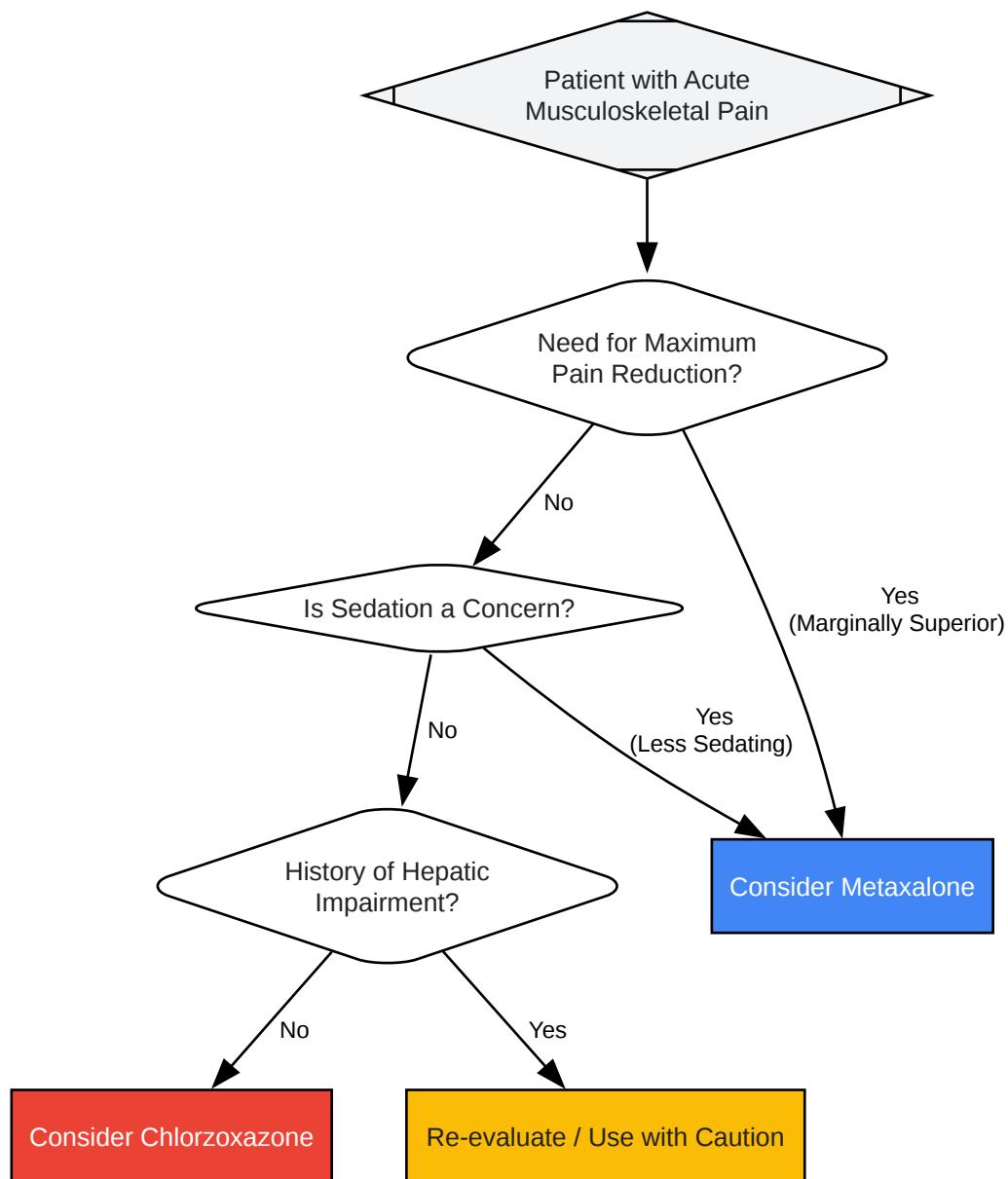
Mechanism of Action

The precise mechanisms of action for both **Metaxalone** and Chlorzoxazone are not fully elucidated; however, their primary therapeutic effects are attributed to general central nervous system (CNS) depression.[1][2]

- **Metaxalone:** Sold under the brand name Skelaxin, its mechanism is thought to be related to general CNS depression.[1][2] It does not act directly on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[2][3] Some research suggests it may also alter serotonin levels and function as a mild MAO inhibitor, which could contribute to its effects.[4]
- **Chlorzoxazone:** This agent acts primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits polysynaptic reflex arcs responsible for muscle spasms.[5][6][7] While general CNS depression is the most accepted aspect of its therapeutic benefit, it is also thought to act on GABA-A and GABA-B receptors and voltage-gated calcium channels to some degree.[8]







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